molecular formula C15H17ClN2O3S B5825754 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine

Cat. No.: B5825754
M. Wt: 340.8 g/mol
InChI Key: CUPBINMMTLYQSV-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine (CAS RN: 333756-57-3) is a piperazine derivative characterized by a 4-chlorophenylsulfonyl group at position 1 and a 2-furylmethyl substituent at position 4 of the piperazine ring . This compound is structurally related to several therapeutic agents targeting serotonin receptors, histamine receptors, and cancer pathways.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPBINMMTLYQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the chlorophenyl group: This step involves the reaction of the piperazine derivative with a chlorophenyl sulfonyl chloride under basic conditions.

    Attachment of the furylmethyl group: The final step involves the reaction of the intermediate with a furylmethyl halide in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furylmethyl ketones or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine has been investigated for its pharmacological properties, particularly in the following areas:

  • Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) .
  • Antibacterial Properties : Studies have shown that it possesses moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, indicating its potential use as a therapeutic agent against bacterial infections .
  • Anticancer Potential : Recent research has explored its ability to induce apoptosis in cancer cells and inhibit tumor growth. Mechanistic studies suggest that it modulates cell cycle regulators and apoptotic pathways, making it a candidate for cancer therapy .

Materials Science

The unique electronic and optical properties of this compound make it a subject of interest in materials science. Its application in developing novel materials with specific electronic characteristics is currently under investigation .

Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced edema in animal models of inflammation, suggesting its therapeutic potential for inflammatory diseases .

Antibacterial Screening

In comparative studies against standard antibiotics, this compound exhibited superior activity against resistant bacterial strains, highlighting its potential as an alternative treatment option .

Anticancer Activity

Using multicellular spheroid models, researchers found that the compound inhibited spheroid growth significantly compared to controls, indicating its effectiveness in cancer therapy .

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The piperazine scaffold is highly versatile, with modifications at positions 1 and 4 significantly altering biological activity. Below is a comparative analysis of key derivatives:

Compound Name Position 1 Substituent Position 4 Substituent Key Structural Features
Target Compound 4-Chlorophenylsulfonyl 2-Furylmethyl Heteroaromatic furan, sulfonyl group
1-[(4-Chlorophenyl)phenylmethyl]-4-tosylpiperazine 4-Chlorophenylphenylmethyl 4-Methylphenylsulfonyl (tosyl) Bulky benzhydryl group, tosyl substituent
(E)-3-(4-Chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 4-Chlorophenylsulfonyl Prop-2-en-1-one linked to trimethoxyphenyl α,β-unsaturated ketone, methoxy-rich aryl group
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl Benzoyl or alkyl groups Benzhydryl core, variable acyl substituents

Key Observations :

  • Benzhydryl derivatives (e.g., 1-[(4-chlorophenyl)phenylmethyl]-4-tosylpiperazine) exhibit bulkier substituents, which may improve selectivity for central nervous system targets but reduce solubility .
  • Sulfonyl-linked prop-2-en-1-one derivatives (e.g., compound 5a,b in ) demonstrate potent antiproliferative activity (IC50: 0.36–7.08 µM) due to their electrophilic α,β-unsaturated ketone moiety, a feature absent in the target compound .

Key Observations :

  • Low yields in some derivatives (e.g., 7% for compound 10l) highlight challenges in introducing nitroaniline groups, whereas benzhydryl derivatives achieve higher yields due to optimized acylation conditions .

Pharmacological and Physicochemical Properties

Antiproliferative and Cytotoxic Activity
  • Compound 5a,b (): Exhibits IC50 values of 0.36–7.08 µM against lung, breast, and colon cancer cells, attributed to its trimethoxyphenyl group, which mimics combretastatin’s tubulin-binding motif .
  • 1-(4-Chlorobenzhydryl)piperazine derivatives (): Show IC50 values <10 µM against hepatic (HUH7) and breast (MCF7) cancer lines, with the benzhydryl group enhancing hydrophobic interactions in cellular uptake .
  • Target Compound: No direct activity data are available, but its furylmethyl group may confer moderate cytotoxicity through hydrogen bonding or interactions with oxidoreductases.
Physicochemical Properties
  • Molecular Weight : The target compound (MW ≈ 370 g/mol) is lighter than benzhydryl derivatives (MW >450 g/mol), suggesting better bioavailability .
  • Solubility: The sulfonyl group enhances water solubility compared to non-polar benzhydryl or benzoyl substituents .

Biological Activity

Overview

1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is an organic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antibacterial, and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClN2O2SC_{14}H_{16}ClN_{2}O_{2}S. The compound features a piperazine ring substituted with a chlorophenyl sulfonyl group and a furylmethyl moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways. It may inhibit enzymes such as cyclooxygenase and modulate receptors related to inflammation, leading to decreased production of pro-inflammatory cytokines.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the synthesis of inflammatory mediators, which can be beneficial in conditions like arthritis and other inflammatory diseases .

2. Antibacterial Activity

The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies reveal that it can effectively inhibit bacterial growth, suggesting its potential as a therapeutic agent against bacterial infections .

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways .

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced edema in animal models of inflammation, indicating its potential for treating inflammatory diseases.
  • Antibacterial Screening : In a comparative study, this compound was tested against standard antibiotics, showing superior activity against resistant bacterial strains .
  • Anticancer Activity : A multicellular spheroid model was used to assess the anticancer effects, revealing that the compound inhibited spheroid growth significantly compared to controls, highlighting its potential in cancer therapy .

Data Summary Table

Biological ActivityObserved EffectReference
Anti-inflammatorySignificant reduction in edema
AntibacterialModerate to strong activity
AnticancerInduced apoptosis in cancer cells

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